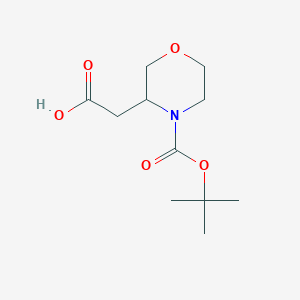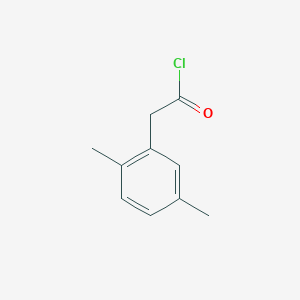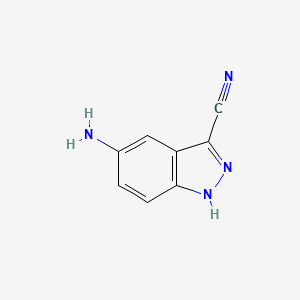![molecular formula C8H12N2O B1291514 [2-(Dimethylamino)-4-pyridinyl]methanol CAS No. 193002-33-4](/img/structure/B1291514.png)
[2-(Dimethylamino)-4-pyridinyl]methanol
Übersicht
Beschreibung
“[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride” is a compound with the CAS Number: 1269189-05-0. It has a molecular weight of 188.66 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride” is 1S/C8H12N2O.ClH/c1-10(2)8-5-7(6-11)3-4-9-8;/h3-5,11H,6H2,1-2H3;1H . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker in Transformer Insulating Oil Analysis
A comprehensive literature review reveals the application of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. Initially discovered during thermal aging tests with oil-immersed insulating papers, methanol's presence in transformer oil is now a recognized indicator of cellulosic insulation degradation. Analytical methods such as headspace gas chromatography with mass spectrometry or flame ionization detection are used for methanol determination. Field measurements and case studies have demonstrated methanol's utility in monitoring transformer health, leading to the development of a model for evaluating the average degree of polymerization of transformer cellulose winding based on methanol levels (Jalbert et al., 2019).
Methanol in the Synthesis of Dimethyl Ether and Hydrogen Production
Methanol serves as a precursor in the synthesis of dimethyl ether (DME), a clean fuel and chemical feedstock, through dehydration processes. The review of heterogeneous catalysts for this transformation highlights the advancements in catalyst preparation and the wide variety of catalysts studied, including γ-Al2O3 and various zeolites. These findings underscore the versatility of methanol in producing valuable chemicals and fuels (Bateni & Able, 2018). Furthermore, methanol is a key feedstock in producing high-purity hydrogen, essential for fuel cells and the emerging hydrogen economy. This review discusses current production pathways from methanol, emphasizing catalyst development and reactor technology to improve hydrogen production efficiency (García et al., 2021).
Methanol in Fuel Cell Technology
Direct methanol fuel cells (DMFCs) represent a promising technology for converting chemical energy into electrical energy using methanol as fuel. The review on methanol crossover in DMFCs addresses the challenges and advancements in reducing methanol permeability through the polymer electrolyte membrane, a crucial aspect for improving DMFC performance and efficiency (Heinzel & Barragán, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPACCDWHFJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethylamino)pyridin-4-yl)methanol | |
CAS RN |
193002-33-4 | |
| Record name | [2-(dimethylamino)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)









